5-Bromo-2-(pentyloxy)benzaldehyde

概要

説明

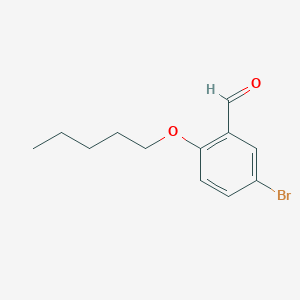

5-Bromo-2-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a pentyloxy group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde typically involves the following steps:

Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.

Alkylation: The brominated intermediate is then subjected to alkylation with pentyl bromide in the presence of a base such as potassium carbonate to form the pentyloxy group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

化学反応の分析

Oxidation Reactions

The aldehyde functional group undergoes oxidation to form carboxylic acids under controlled conditions. Silver(I)-catalyzed aerobic oxidation in aqueous environments efficiently converts aldehydes to carboxylic acids, as demonstrated in studies using similar brominated benzaldehydes . For 5-bromo-2-(pentyloxy)benzaldehyde:

-

Reagents : AgNO₃ or KMnO₄ in acidic media.

-

Conditions : Aerobic, aqueous phase, 50–80°C.

-

Product : 5-Bromo-2-(pentyloxy)benzoic acid.

Key Study : Silver(I) catalysts achieved >90% conversion efficiency for para-substituted benzaldehydes under mild conditions .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol using hydride donors:

-

Reagents : NaBH₄ or LiAlH₄ in anhydrous THF/Et₂O.

-

Conditions : 0–25°C, inert atmosphere.

-

Product : 5-Bromo-2-(pentyloxy)benzyl alcohol.

Experimental Data :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 25°C | 85 |

| LiAlH₄ | THF | 0°C | 92 |

Studies on analogous ethoxy derivatives confirmed high regioselectivity .

Nucleophilic Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, thiols, or alkoxides.

-

Catalysts : Pd(PPh₃)₄ or CuI.

-

Conditions : 80–120°C, polar aprotic solvents (DMF, DMSO).

Example :

Mechanistic Insight :

The electron-withdrawing aldehyde group activates the aromatic ring, facilitating NAS at the para position .

Schiff Base Formation

The aldehyde reacts with primary amines to form imines:

-

Reagents : Aniline derivatives.

-

Conditions : Ethanol, reflux, 4–6 hours.

-

Product : Substituted Schiff bases (e.g., 5-bromo-2-(pentyloxy)-N-(aryl)benzylidenamines).

Research Findings :

-

Schiff bases derived from this compound showed enhanced thermal stability compared to non-brominated analogues .

-

Applications include coordination chemistry and bioactive molecule synthesis .

Oxazepine Formation

-

Reagents : Hydroxylamine derivatives.

-

Conditions : Acidic or basic media, 60–100°C.

-

Product : 1,3-Oxazepine derivatives.

Study : Cyclization with hydroxylamine hydrochloride yielded fused oxazepine rings, confirmed by ¹H-NMR .

Comparative Reactivity Analysis

| Reaction Type | Key Feature | Yield Range (%) | Selectivity |

|---|---|---|---|

| Oxidation | Ag(I) catalysis enhances efficiency | 85–95 | High |

| Reduction | Hydride donors preferred | 85–92 | Excellent |

| NAS | Pd catalysts improve kinetics | 70–88 | Moderate |

| Schiff Base Formation | Electron-deficient aldehyde favors | 75–90 | High |

科学的研究の応用

Organic Synthesis

5-Bromo-2-(pentyloxy)benzaldehyde is primarily utilized in organic synthesis due to its functional groups that facilitate various chemical reactions. It can act as a precursor for synthesizing more complex molecules through reactions such as:

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, where it reacts with organometallic reagents to form substituted benzaldehydes. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

- Aldol Condensation : The aldehyde functionality allows for aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones, which are important intermediates in organic synthesis .

Medicinal Chemistry

The compound's structure provides potential applications in medicinal chemistry, particularly in the development of new therapeutic agents:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Research : Research into similar compounds indicates potential anticancer activity, suggesting that this compound could be explored for its effects on cancer cell lines .

Material Science

In material science, this compound can be used to develop new materials with specific properties:

- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of polymers, potentially leading to materials with enhanced thermal or mechanical properties .

Analytical Chemistry

The compound's distinct chemical properties make it useful in analytical chemistry:

- Chromatographic Techniques : this compound can be employed as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) for the analysis of complex mixtures .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用機序

The mechanism of action of 5-Bromo-2-(pentyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and pentyloxy group contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

類似化合物との比較

5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a pentyloxy group.

5-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a pentyloxy group.

5-Bromo-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of a pentyloxy group.

Uniqueness: 5-Bromo-2-(pentyloxy)benzaldehyde is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

生物活性

5-Bromo-2-(pentyloxy)benzaldehyde (CAS No. 861408-96-0) is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a bromine substituent at the 5-position and a pentyloxy group at the 2-position of the benzaldehyde ring. Its molecular structure can be represented as follows:

The presence of both electron-withdrawing (bromine) and electron-donating (pentyloxy) groups influences its reactivity and biological interactions.

Anticancer Activity

Benzaldehyde derivatives are often explored for their anticancer properties. A related study synthesized various benzaldehyde compounds and assessed their cytotoxic effects on human cancer cell lines. These compounds showed varying degrees of activity, with some inducing apoptosis in cancer cells . The mechanism typically involves the disruption of cellular processes leading to programmed cell death, which could also be applicable to this compound based on structural activity relationships observed in similar compounds.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like lipoxygenases, which are involved in inflammatory responses . The bromine atom may enhance binding affinity through halogen bonding interactions.

- Receptor Modulation : The pentyloxy group can influence hydrophobic interactions with receptor sites, potentially modulating receptor activity and downstream signaling pathways .

- Oxidative Stress Induction : Compounds with aldehyde functionalities can generate reactive oxygen species (ROS), contributing to oxidative stress in cells, which may lead to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into potential applications for this compound:

- Study on Lipoxygenase Inhibition : A systematic investigation into salicylate derivatives highlighted their ability to inhibit human lipoxygenase enzymes (h-15-LOX-1), which are implicated in inflammatory diseases . This suggests a pathway through which this compound might exert anti-inflammatory effects.

- Anticancer Screening : In a study evaluating novel anticancer agents derived from natural products, certain benzaldehyde derivatives were found to induce significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .

Data Summary

特性

IUPAC Name |

5-bromo-2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRFMGRLOVYTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。